REACTION_CXSMILES
|
O=[O+][O-].CC1(C)OC(=O)C(C[CH:13]([OH:16])[CH2:14][Cl:15])=CO1.CO.CSC.[C:23]([O:26][CH2:27][CH3:28])(=[O:25])[CH3:24]>>[Cl:15][CH2:14][CH:13]([OH:16])[CH2:24][C:23]([O:26][CH2:27][CH3:28])=[O:25]
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
(+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one
|
Quantity
|
225.5 mg
|
Type
|
reactant
|
Smiles
|
CC1(OC=C(C(O1)=O)CC(CCl)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was gradually returned to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was then stirred for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Afterward, the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was then dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
3 drops of concentrated sulfuric acid were added
|
Type
|
DISTILLATION
|
Details
|
Next, ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.4 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[O+][O-].CC1(C)OC(=O)C(C[CH:13]([OH:16])[CH2:14][Cl:15])=CO1.CO.CSC.[C:23]([O:26][CH2:27][CH3:28])(=[O:25])[CH3:24]>>[Cl:15][CH2:14][CH:13]([OH:16])[CH2:24][C:23]([O:26][CH2:27][CH3:28])=[O:25]
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
(+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one
|
Quantity
|
225.5 mg
|
Type
|
reactant
|
Smiles
|
CC1(OC=C(C(O1)=O)CC(CCl)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was gradually returned to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was then stirred for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Afterward, the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was then dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
3 drops of concentrated sulfuric acid were added
|
Type
|
DISTILLATION
|
Details
|
Next, ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.4 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[O+][O-].CC1(C)OC(=O)C(C[CH:13]([OH:16])[CH2:14][Cl:15])=CO1.CO.CSC.[C:23]([O:26][CH2:27][CH3:28])(=[O:25])[CH3:24]>>[Cl:15][CH2:14][CH:13]([OH:16])[CH2:24][C:23]([O:26][CH2:27][CH3:28])=[O:25]
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
(+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one
|
Quantity
|
225.5 mg
|
Type
|
reactant
|
Smiles
|
CC1(OC=C(C(O1)=O)CC(CCl)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was gradually returned to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was then stirred for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Afterward, the solvent was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was then dissolved in ethanol
|
Type
|
ADDITION
|
Details
|
3 drops of concentrated sulfuric acid were added
|
Type
|
DISTILLATION
|
Details
|
Next, ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CC(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.4 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |